molecular formula C5H6N2O3 B12352038 2,6-Dioxo-1,3-diazinane-4-carbaldehyde

2,6-Dioxo-1,3-diazinane-4-carbaldehyde

Cat. No.: B12352038
M. Wt: 142.11 g/mol
InChI Key: HSXLNRYVHYAXGQ-UHFFFAOYSA-N
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Description

2,6-Dioxo-1,3-diazinane-4-carbaldehyde is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dioxo-1,3-diazinane-4-carbaldehyde typically involves multi-step procedures. One common method starts with the reaction of ethyl acetoacetate and methyl carbamate to form methyloxazine. This intermediate is then reacted with propanolamine under solventless conditions to yield 1-propanol-6-methyl uracil. Finally, oxidation with selenium dioxide produces the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxo-1,3-diazinane-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

2,6-Dioxo-1,3-diazinane-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dioxo-1,3-diazinane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The nitrogen atoms in the ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazinane: Another isomer of diazinane with nitrogen atoms at different positions.

    Piperazine: A six-membered ring with two nitrogen atoms, commonly used in pharmaceuticals.

    Hexahydropyrimidine: A similar compound with a six-membered ring containing nitrogen atoms.

Uniqueness

Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industry .

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

2,6-dioxo-1,3-diazinane-4-carbaldehyde

InChI

InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h2-3H,1H2,(H2,6,7,9,10)

InChI Key

HSXLNRYVHYAXGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)C=O

Origin of Product

United States

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